Fmoc-D-bishomopropargylglycine

Peptide Macrocyclization Solid-Phase Peptide Synthesis (SPPS) Click Chemistry

Select Fmoc-D-bishomopropargylglycine for its elongated C7 alkyne side chain—2 carbons longer than homopropargylglycine—enabling sterically demanding macrocyclic peptide architectures inaccessible with shorter analogs. The D-configuration confers proteolytic resistance, extending in vivo half-life of peptide probes and therapeutics. Fully compatible with standard Fmoc/tBu SPPS and real-time UV deprotection monitoring at 301 nm. Ideal for constructing multivalent peptide-drug conjugates via CuAAC click chemistry with azide-bearing payloads. Ensure batch-to-batch reproducibility for CRO/CDMO workflows.

Molecular Formula C22H21NO4
Molecular Weight 363.4
CAS No. 1198791-55-7
Cat. No. B3089788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-bishomopropargylglycine
CAS1198791-55-7
Molecular FormulaC22H21NO4
Molecular Weight363.4
Structural Identifiers
SMILESC#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1
InChIKeyYWCKIQCRKHNUOY-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Bishomopropargylglycine (CAS 1198791-55-7) Procurement Guide | Fmoc-Protected Alkyne Amino Acid


Fmoc-D-bishomopropargylglycine (CAS 1198791-55-7) is a non-canonical Fmoc-protected amino acid derivative featuring a C7 backbone with a terminal alkyne moiety . The compound, systematically named (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid, has the molecular formula C22H21NO4 and a molecular weight of 363.4 g/mol . Its primary utility lies in solid-phase peptide synthesis (SPPS), where the Fmoc group enables temporary Nα-protection and the elongated alkyne side chain serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The D-configuration at the α-carbon confers enhanced resistance to proteolytic degradation compared to L-isomers when incorporated into peptide chains, a property relevant for in vitro and in vivo stability studies .

Fmoc-D-Bishomopropargylglycine (CAS 1198791-55-7) vs. Alkyne Amino Acid Analogs: Why Substitution is Not Straightforward


Alkyne-bearing Fmoc amino acids are not functionally interchangeable. The specific side-chain length (C7 backbone in bishomopropargylglycine vs. C5 in homopropargylglycine vs. C4 in propargylglycine) dictates the spatial positioning of the reactive alkyne within a peptide sequence, directly impacting macrocyclization efficiency and subsequent click chemistry yields [1]. The stereochemical configuration (D- vs. L-isomer) further determines metabolic stability and biological recognition . Protecting group selection (Fmoc vs. Boc) governs compatibility with established SPPS workflows; switching from Fmoc to Boc chemistry necessitates revalidation of synthesis protocols, coupling efficiencies, and cleavage conditions . Substituting Fmoc-D-bishomopropargylglycine with a shorter analog or a different stereoisomer may alter peptide conformation, reduce cyclization yields, or introduce unwanted epimerization during chain assembly [2].

Fmoc-D-Bishomopropargylglycine (CAS 1198791-55-7) Quantitative Differentiation Evidence vs. In-Class Comparators


Fmoc-D-Bishomopropargylglycine vs. Fmoc-D-Propargylglycine: Side-Chain Length and Macrocyclization Efficiency

Fmoc-D-bishomopropargylglycine possesses a C7 alkyne side chain, which is two methylene units longer than Fmoc-D-propargylglycine (C4 side chain) and one unit longer than Fmoc-D-homopropargylglycine (C5 side chain) . This increased side-chain length provides greater conformational flexibility for positioning the terminal alkyne group for optimal reactivity in macrocyclization reactions . In the context of Fmoc-SPPS and subsequent Glaser coupling, the C7 alkyne building block enables the synthesis of larger macrocycles (e.g., i to i+6 or i+7 cyclization) that are inaccessible with shorter alkyne analogs due to steric constraints [1].

Peptide Macrocyclization Solid-Phase Peptide Synthesis (SPPS) Click Chemistry

Fmoc-D-Bishomopropargylglycine vs. Fmoc-L-Bishomopropargylglycine: Enantiomeric Configuration and Proteolytic Stability

Fmoc-D-bishomopropargylglycine contains a D-configured α-carbon (R-configuration at C2), whereas Fmoc-L-bishomopropargylglycine contains the natural L-configuration (S-configuration at C2) . Incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance resistance to proteolytic degradation by endogenous proteases, which predominantly recognize L-amino acid substrates . This class-level property translates to extended half-lives for D-amino acid-containing peptides in biological matrices, including serum and tissue homogenates [1].

Proteolytic Stability D-Amino Acid Peptides Peptide Therapeutics

Fmoc-D-Bishomopropargylglycine vs. Boc-D-Bishomopropargylglycine: Orthogonal Protecting Group Strategy for SPPS

Fmoc-D-bishomopropargylglycine employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is cleaved under mild basic conditions (typically 20% piperidine in DMF), whereas Boc-D-bishomopropargylglycine utilizes the acid-labile tert-butyloxycarbonyl (Boc) group, requiring strong acid (e.g., TFA) for deprotection . The Fmoc strategy is orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), enabling greater synthetic flexibility for complex peptide sequences containing multiple functional groups . This orthogonality is a fundamental advantage of the Fmoc/tBu SPPS approach over the Boc/Bzl strategy [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy Peptide Chemistry

Fmoc-D-Bishomopropargylglycine vs. Cbz-D-Bishomopropargylglycine: Deprotection Efficiency and Automation Compatibility

Fmoc-D-bishomopropargylglycine undergoes rapid, quantitative deprotection with piperidine (typically within 5–20 minutes at room temperature), generating a UV-active dibenzofulvene-piperidine adduct that can be monitored spectrophotometrically at 301 nm to assess coupling efficiency . In contrast, Cbz (benzyloxycarbonyl) protecting groups require hydrogenolysis (H2/Pd-C) or strong acid (HBr/AcOH) for removal, conditions that are incompatible with standard automated peptide synthesizers and many functionalized resins . The ability to monitor Fmoc deprotection in real-time via UV absorbance provides a critical quality control metric during automated synthesis, enabling early detection of incomplete deprotection or coupling failures [1].

Automated Peptide Synthesis Deprotection Kinetics CRO/CDMO Workflows

Fmoc-D-Bishomopropargylglycine: Vendor-Supplied Purity Specifications (HPLC ≥95-98%)

Multiple commercial vendors supply Fmoc-D-bishomopropargylglycine with HPLC purity specifications of ≥95% to 98%, as verified by independent Certificate of Analysis (CoA) documentation . High purity is critical for SPPS applications because impurities in Fmoc amino acid building blocks can lead to truncated peptide sequences, deletion products, or unwanted side reactions that compromise final peptide yield and purity . The absence of vendor-supplied comparative purity data for specific analogs precludes a direct head-to-head assessment, but the availability of multiple sourcing options with validated purity specifications reduces supply chain risk for procurement.

Analytical Chemistry Peptide Synthesis Quality Control

Fmoc-D-Bishomopropargylglycine vs. L-Isomer: Documented Use in Specialized Peptide Architectures

Bishomopropargylglycine (Bpg) has been explicitly employed as a branching point in designed peptide sequences, as documented in published peptide characterization tables [1]. In these designs, the D-configuration (denoted by lowercase 'r' for D-arginine in the same study) is specifically selected for its enhanced stability profile in biological assays, including intravenous (IV), intraperitoneal (IP), and subcutaneous (SQ) administration routes [2]. This documented use case provides class-level evidence that the D-bishomopropargylglycine scaffold is selected over its L-counterpart when in vivo stability is a design requirement.

Peptide Branching Peptide Drug Conjugates Structure-Activity Relationship

Fmoc-D-Bishomopropargylglycine (CAS 1198791-55-7) Application Scenarios Based on Evidence-Based Differentiation


Synthesis of Large Macrocycles and Constrained Peptides via Alkyne-Alkyne Glaser Coupling

The elongated C7 alkyne side chain of Fmoc-D-bishomopropargylglycine, which is 3 carbons longer than Fmoc-propargylglycine and 2 carbons longer than Fmoc-homopropargylglycine [1], enables the synthesis of larger macrocyclic peptide architectures that are sterically inaccessible with shorter alkyne building blocks. This property is particularly valuable for researchers engineering constrained peptide scaffolds for protein-protein interaction inhibitors or receptor ligands where macrocycle size and conformation are critical determinants of binding affinity and selectivity .

Development of Proteolytically Stable Peptide Probes and Therapeutics

The D-configuration of Fmoc-D-bishomopropargylglycine confers enhanced resistance to proteolytic degradation compared to L-configured analogs [1]. This class-level property, combined with the clickable alkyne handle for bioorthogonal conjugation, makes this building block suitable for the construction of peptide-based probes intended for in vivo imaging, targeted drug delivery, or therapeutic applications where extended circulatory half-life is required .

Fmoc-SPPS Workflows Requiring Real-Time Deprotection Monitoring and Orthogonal Protection

The Fmoc protecting group enables real-time UV monitoring of deprotection efficiency at 301 nm, a critical quality control feature for automated peptide synthesizers [1]. Fmoc-D-bishomopropargylglycine integrates seamlessly into standard Fmoc/tBu SPPS protocols, which are the most widely adopted methodology for routine peptide production . This compatibility is essential for CRO/CDMO laboratories where process consistency and batch-to-batch reproducibility are paramount.

Construction of Branched Peptide Architectures and Multivalent Conjugates

Bishomopropargylglycine (Bpg) has been explicitly documented as a branching point in designed peptide sequences [1]. When incorporated as Fmoc-D-bishomopropargylglycine, the D-configuration provides an additional layer of stability at the branch point, reducing the risk of proteolytic cleavage at this critical junction. The terminal alkyne can subsequently be functionalized via CuAAC click chemistry with azide-bearing payloads (fluorophores, biotin, cytotoxic drugs), enabling the construction of multivalent peptide conjugates for targeted delivery or diagnostic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-bishomopropargylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.